5-Aminosalicylic acid hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
5-amino-2-hydroxybenzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3.ClH/c8-4-1-2-6(9)5(3-4)7(10)11;/h1-3,9H,8H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRSNTURHSOKTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(=O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
89-57-6 (Parent) | |
| Record name | Mesalamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006291367 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30212098 | |
| Record name | Mesalamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30212098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6291-36-7 | |
| Record name | Mesalamine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6291-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mesalamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006291367 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC4978 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4978 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Mesalamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30212098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-2-hydroxybenzoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.179 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | MESALAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQ7CF8AVM8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Chemistry and Chemical Modification in Research
Established Synthetic Routes for 5-Aminosalicylic Acid Derivatives in Academic Settings
In academic research, several established routes are utilized for the synthesis of 5-ASA and its derivatives. A historically significant and common laboratory-scale synthesis involves a multi-step process starting from salicylic (B10762653) acid. This process includes:
Nitration: Salicylic acid is nitrated, typically using a mixture of nitric acid and sulfuric acid, to produce 5-nitrosalicylic acid. Controlling reaction conditions is crucial to favor the desired isomer.
Reduction: The nitro group of 5-nitrosalicylic acid is then reduced to an amino group to form 5-ASA. This reduction is often achieved using reagents like sodium dithionite (B78146) or through catalytic hydrogenation with a palladium on carbon (Pd/C) catalyst. rasayanjournal.co.ingoogle.com When acidic conditions are used for reduction, such as with tin(II) chloride in hydrochloric acid, the resulting product is 5-aminosalicylic acid hydrochloride.
Another synthetic approach described in the literature involves the diazotization of an aromatic amine, such as aniline (B41778) or sulfanilic acid, followed by coupling with salicylic acid to form an azo compound. google.comgoogle.com This intermediate, for instance, 5-(p-sulfophenylazo)salicylic acid, is then cleaved via hydrogenation to yield 5-ASA. google.com This method can offer high purity. google.com A patent also describes a route starting from 2-chlorobenzoic acid, proceeding through a 3-step process to yield mesalamine. researchgate.net
Derivatives are frequently synthesized directly from 5-ASA. Standard organic chemistry reactions are employed to modify the amino or carboxylic acid groups to generate libraries of compounds for structure-activity relationship (SAR) studies. For example, researchers have synthesized various fatty acid derivatives of 5-ASA by reacting it with oleic acid, linoleic acid, and lauric acid to investigate their biological activities. researchgate.net
| Synthetic Route | Starting Material | Key Intermediates | Common Reagents |
| Nitration/Reduction | Salicylic acid | 5-Nitrosalicylic acid | HNO₃/H₂SO₄, Sodium dithionite, Pd/C |
| Azo Coupling/Cleavage | Salicylic acid, Sulfanilic acid | 5-(p-sulfophenylazo)salicylic acid | NaNO₂/HCl, Hydrogen gas, Pd/C |
Development of Novel 5-Aminosalicylic Acid Prodrugs and Conjugates for Research Applications
A significant area of research focuses on creating prodrugs and conjugates of 5-ASA. The primary goal is to develop molecules that can deliver the active drug specifically to the colon, which is the main site of action for treating inflammatory bowel disease (IBD). nih.govnih.gov This targeted delivery aims to maximize local therapeutic effects while minimizing systemic absorption and associated side effects. nih.govnih.gov
Azo Conjugation Strategies for Targeted Release Research
Azo-bonded prodrugs are a well-established strategy for colon-specific drug delivery. nih.gov In this design, 5-ASA is linked to a carrier molecule through an azo bond (-N=N-). nih.gov These prodrugs are engineered to remain intact in the upper gastrointestinal tract and are then cleaved by azoreductase enzymes produced by bacteria in the colon, releasing the active 5-ASA. nih.govnih.gov
Sulfasalazine (B1682708), which links 5-ASA to sulfapyridine (B1682706), is a classic example. nih.gov Research in this area explores creating "mutual prodrugs" where the carrier molecule itself may have therapeutic activity. Studies have reported the synthesis of azo prodrugs linking 5-ASA to other molecules, such as L-tryptophan nih.gov or an NSAID analogue like 4-aminophenylbenzoxazol-2-yl-5-acetic acid. dovepress.comtandfonline.com These novel conjugates are evaluated in vitro for their stability in simulated gastric fluid and their susceptibility to cleavage by rat fecal matter to confirm the colon-targeting mechanism. nih.govdovepress.com
Ester and Amide Linkages for Controlled Release Investigations
Ester and amide linkages are another major focus for creating 5-ASA prodrugs for research. nih.gov These bonds are designed to be hydrolyzed by enzymes prevalent in the intestine, such as esterases and amidases, to release the parent drug. scirp.orgnih.govresearchgate.net The chemical structure of the promoiety (the attached molecule) can be varied to control properties like lipophilicity and the rate of hydrolysis. scirp.orgnih.gov
Research has explored the synthesis of various ester prodrugs to enhance lipophilicity and permeability. scirp.org Similarly, amide prodrugs, often formed by linking 5-ASA to amino acids, are investigated for their potential for colon-specific delivery. doi.org These amide bonds are generally stable in the upper intestine but can be hydrolyzed by microbial enzymes in the colon. doi.org The development of these prodrugs allows researchers to study how different chemical linkages affect drug release profiles and bioavailability. scirp.org
| Linkage Type | Release Mechanism | Research Example |
| Azo Bond | Bacterial Azoreductase | 5-ASA linked to L-tryptophan nih.gov |
| Amide Bond | Microbial/Enzymatic Hydrolysis | 5-ASA linked to Alanine (5-ASA-ALA) nih.govnih.gov |
| Ester Bond | Enzymatic Hydrolysis | 5-ASA linked to fatty acids researchgate.net |
Conjugation with Amino Acids and Other Biological Molecules for Research Probes
Conjugating 5-ASA with amino acids or other biological molecules is a sophisticated strategy used to create research probes and to study intestinal transport mechanisms. doi.org By attaching 5-ASA to amino acids like L-aspartic acid or L-glutamic acid, researchers can create hydrophilic conjugates. doi.org The hypothesis is that increased hydrophilicity may limit absorption in the upper intestine, thereby increasing the amount of intact prodrug that reaches the colon. doi.org
A study detailed the synthesis of 5-ASA-L-aspartic acid and 5-ASA-L-glutamic acid. doi.org The synthesis started with 5-nitrosalicylic acid (5-NSA), which was coupled to the dimethyl ester of the amino acid using dicyclohexylcarbodiimide (B1669883) (DCC). This was followed by reduction of the nitro group and hydrolysis of the ester to yield the final amino acid conjugate. doi.org Another study synthesized and evaluated a 5-ASA-alanine conjugate, demonstrating its stability in the upper GI tract and its gradual hydrolysis in the colon. nih.govnih.gov These conjugates serve as valuable tools for investigating the role of microbial degradation and specific transporters in drug delivery.
Isotopic Labeling of 5-Aminosalicylic Acid for Mechanistic and Pharmacokinetic Research
Isotopic labeling, where an atom in a molecule is replaced by one of its isotopes, is a powerful technique for tracing the fate of a drug in a biological system without altering its chemical behavior. This method has been crucial for studying the pharmacokinetics and metabolism of 5-ASA.
Deuteration for Metabolic and Biotransformation Studies
Deuteration involves replacing hydrogen (¹H) with its heavier, stable isotope deuterium (B1214612) (²H or D). medchemexpress.com The increased mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This can slow down metabolic reactions that involve breaking this bond, an effect known as the kinetic isotope effect. This allows researchers to probe the mechanisms and sites of drug metabolism.
The primary metabolic pathway for 5-ASA is N-acetylation in the intestinal mucosa and liver to form N-acetyl-5-aminosalicylic acid (Ac-5-ASA). nih.gov Research has been conducted on the synthesis of deuterated N-acetyl-5-aminosalicylic acid to serve as an internal standard for highly specific mass spectrometric determination of the metabolite in biological samples. nih.gov An in vivo study in rats using a labeled version of the metabolite showed that it was excreted isotopically unchanged, indicating that a deacetylation/re-acetylation mechanism was not significant. nih.gov Commercially available deuterated 5-ASA, such as 5-Aminosalicylic acid-d3, is used in research to study its pharmacokinetic and metabolic profiles. medchemexpress.com These studies are essential for understanding the biotransformation of 5-ASA and for guiding the design of new derivatives with potentially improved metabolic stability.
Mechanistic Investigations of 5 Aminosalicylic Acid at Molecular and Cellular Levels
Modulation of Intracellular Signaling Pathways by 5-Aminosalicylic Acid
5-Aminosalicylic acid (5-ASA), the active component of mesalamine, exerts its therapeutic effects through a complex interplay with various intracellular signaling pathways. Its mechanisms of action are multifaceted, involving the inhibition of pro-inflammatory cascades and the activation of protective cellular responses. This section will delve into the specific molecular pathways modulated by 5-ASA, providing a detailed understanding of its pharmacological actions at the cellular level.
Nuclear Factor-Kappa B (NF-κB) Pathway Inhibition Mechanisms
The Nuclear Factor-Kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, and its inhibition is a key mechanism of 5-ASA's anti-inflammatory effects. 5-ASA has been shown to interfere with NF-κB activation through multiple mechanisms. One primary mode of action involves the modulation of the inhibitor of NF-κB, IκBα. By influencing IκBα, 5-ASA can decrease the activity of NF-κB that is induced by tumor necrosis factor-alpha (TNF-α).
Furthermore, some studies suggest that 5-ASA can directly impact the phosphorylation of the NF-κB subunit RelA/p65, which is a critical step in its activation. However, it is noteworthy that 5-ASA does not appear to prevent the degradation of IκBα or the nuclear translocation of NF-κB family members when induced by interleukin-1 (IL-1). Interestingly, research has indicated that the anti-inflammatory effect of 5-ASA may be more prominently regulated by the inhibition of the c-Jun N-terminal kinases (JNKs) and p38 pathways rather than the NF-κB pathway in certain cellular contexts. In contrast, sulfasalazine (B1682708), a prodrug of 5-ASA, has been demonstrated to strongly inhibit NF-κB activation and induce apoptosis in T-lymphocytes, effects not observed with 5-ASA or its other metabolite, sulfapyridine (B1682706), at similar concentrations.
The activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) by 5-ASA also contributes to NF-κB inhibition. The activated PPARγ can reduce NF-κB activation, increase the expression of IκBα, and consequently downregulate the production of pro-inflammatory cytokines.
| Mechanism | Effect on NF-κB Pathway | Key Molecules Involved | Inducing Agent |
|---|---|---|---|
| Modulation of IκBα | Decreased NF-κB activity | IκBα | TNF-α |
| Inhibition of JNKs and p38 pathways | Primary anti-inflammatory regulation | JNKs, p38 | LPS in murine macrophages |
| PPARγ Activation | Reduced NF-κB activation | PPARγ, IκBα | General inflammatory stimuli |
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Activation and Ligand Interactions
5-Aminosalicylic acid (5-ASA) has been identified as a ligand and activator of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor with significant anti-inflammatory and antineoplastic properties. This interaction is a pivotal component of 5-ASA's therapeutic action.
Upon administration, 5-ASA induces the expression of PPARγ and promotes its translocation from the cytoplasm to the nucleus. This nuclear translocation is a critical step that allows PPARγ to function as a transcription factor. In the nucleus, 5-ASA binding induces a conformational change in the PPARγ protein, which facilitates the recruitment of coactivators. This activated complex then binds to specific DNA sequences known as peroxisome-proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their expression.
The activation of PPARγ by 5-ASA has several downstream consequences. It leads to the induction of the tumor suppressor gene PTEN and the activation of caspases 8 and 3, which are involved in apoptosis, while simultaneously inhibiting anti-apoptotic proteins. Furthermore, PPARγ activation by 5-ASA has been shown to be crucial for its antineoplastic effects, including the inhibition of cancer cell growth and proliferation, and the induction of apoptosis. Studies using PPARγ antagonists and knockdown cells have demonstrated that the antineoplastic effects of 5-ASA are significantly diminished in the absence of functional PPARγ.
In human colonic biopsies, 5-ASA treatment has been shown to increase the mRNA expression of both PPARγ and its target genes. This indicates that 5-ASA not only activates existing PPARγ but also enhances its availability, which is particularly relevant in conditions like ulcerative colitis where PPARγ expression is often decreased.
| Cellular Process | Effect of 5-ASA via PPARγ Activation | Key Downstream Targets/Events |
|---|---|---|
| Gene Expression | Increased expression of PPARγ and its target genes | PTEN, NGAL |
| Apoptosis | Induction of apoptosis | Caspase-8, Caspase-3 |
| Cell Growth & Proliferation | Inhibition of cell growth and proliferation | - |
| Inflammation | Suppression of inflammatory response | Inhibition of NF-κB pathway |
p21-Activated Kinase 1 (PAK1) Inhibition and Associated Cellular Responses
Recent research has identified p21-activated kinase 1 (PAK1) as another molecular target of 5-aminosalicylic acid (5-ASA). PAKs are a family of serine/threonine kinases that play crucial roles in a variety of cellular processes, including cell motility, survival, and proliferation.
PAK1, in particular, has emerged as a significant player in oncogenic signaling pathways. The inhibition of PAK1 is being explored as a potential therapeutic strategy in cancer. While the direct inhibitory mechanisms of 5-ASA on PAK1 are still under investigation, the interaction represents a novel aspect of its multifaceted pharmacological profile.
The PAK family is divided into two subgroups, with PAK1, PAK2, and PAK3 forming subgroup I, and PAK4, PAK5, and PAK6 constituting subgroup II. These subgroups have distinct and sometimes overlapping functions. The identification of PAK inhibitors that can discriminate between these groups is an active area of research. PF-3758309 is an example of a potent, ATP-competitive inhibitor of the p21-activated kinases.
The functional consequences of PAK1 inhibition are significant. For instance, inhibiting PAK1 can impede carcinogenesis in various tumors, including breast, intestinal, and lung cancer. Furthermore, PAK1 activation can contribute to therapeutic resistance to certain cancer drugs, and its inhibition can enhance the sensitivity of cancer cells to these treatments. The modulation of PAK1 activity by 5-ASA could therefore contribute to its observed antineoplastic effects, adding another layer to its mechanism of action beyond the well-established pathways.
Cyclooxygenase (COX) and Lipoxygenase Pathway Modulation
A well-established mechanism of action for 5-aminosalicylic acid (5-ASA) involves its ability to modulate the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical in the synthesis of pro-inflammatory lipid mediators.
5-ASA has been shown to inhibit the COX pathway, thereby reducing the production of prostaglandins (B1171923). Specifically, it can down-regulate the expression of cyclooxygenase-2 (COX-2), a key enzyme in prostaglandin (B15479496) synthesis, at both the RNA and protein levels. This inhibition of COX-2 leads to a significant decrease in the synthesis of prostaglandin E2 (PGE2), a potent inflammatory mediator. Interestingly, while 5-ASA effectively blocks CRC cell proliferation, the addition of exogenous PGE2 does not reverse this effect, suggesting that the anti-proliferative action of 5-ASA on these cells is not solely dependent on the inhibition of the COX-2/PGE2 axis. Further supporting this, 5-ASA also inhibits the growth of COX-deficient colorectal cancer cell lines.
| Pathway | Key Enzyme(s) Modulated by 5-ASA | Effect of Modulation | Primary Mediators Affected |
|---|---|---|---|
| Cyclooxygenase (COX) | Cyclooxygenase-2 |
Cellular Responses to 5-Aminosalicylic Acid
Regulation of Pro-inflammatory Cytokine Synthesis (e.g., IL-1, IL-6, TNF-α)
5-Aminosalicylic acid (5-ASA) demonstrates significant immunomodulatory effects by regulating the production of key pro-inflammatory cytokines that are pivotal in the inflammatory cascade. Research indicates that 5-ASA can inhibit the synthesis of macrophage-derived cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), and Interleukin-6 (IL-6). nih.gov This inhibitory action is partly mediated through its interaction with peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear hormone receptor that modulates inflammatory responses. nih.gov By enhancing PPAR-γ activity, 5-ASA can suppress the signaling pathways that lead to the transcription of these cytokine genes. nih.gov
In preclinical models, these effects are well-documented. In a murine model of allergic asthma, oral administration of 5-ASA resulted in a significant reduction of TNF-α and IL-6 levels in lung lavage samples. nih.gov Similarly, in studies using lipopolysaccharide (LPS)-stimulated murine macrophage cell lines (RAW264.7), 5-ASA effectively suppressed the production of IL-6. nih.gov Further evidence comes from a rat model of thioacetamide-induced liver fibrosis, where treatment with mesalazine (5-ASA) markedly suppressed the levels of TNF-α in hepatic tissue. nih.gov The compound is known to modulate inflammatory cytokine production, though the precise and complete mechanism of action remains a subject of extensive research. nih.gov
Table 1: Summary of 5-ASA's Effects on Pro-inflammatory Cytokines in Preclinical Models
| Cytokine | Model System | Observed Effect | Reference(s) |
|---|---|---|---|
| TNF-α | Monocytes/Macrophages | Inhibition of synthesis | nih.gov |
| Ovalbumin-Induced Allergic Asthma (Mice) | Significant reduction in lung lavage | nih.gov | |
| Thioacetamide-Induced Liver Fibrosis (Rats) | Suppression in hepatic tissue | nih.gov | |
| IL-1 | Monocytes/Macrophages | Inhibition of synthesis | nih.gov |
| IL-6 | Monocytes/Macrophages | Inhibition of synthesis | nih.gov |
| Ovalbumin-Induced Allergic Asthma (Mice) | Significant reduction in lung lavage | nih.gov | |
| LPS-Stimulated Macrophages (RAW264.7) | Suppression of production | nih.gov |
Scavenging of Free Radicals and Oxidative Stress Mitigation Mechanisms
A primary and extensively studied mechanism of 5-Aminosalicylic acid is its potent antioxidant activity and its ability to scavenge reactive oxygen species (ROS). nih.gov Oxidative damage from free radicals is a key pathological feature of inflammatory conditions, and 5-ASA directly counteracts this by neutralizing these harmful molecules. mdpi.comnih.gov Clinical evidence supports this radical scavenger mechanism, as metabolites of 5-ASA resulting from its interaction with oxygen-derived free radicals have been identified in fecal samples from patients with inflammatory bowel disease. nih.gov In these patients, treatment normalized the concentration of lipid peroxides, which are byproducts of free radical damage. nih.gov
Mechanistic studies using pulse radiolysis have shown that 5-ASA efficiently scavenges a wide array of oxidizing free radicals, including hydroxyl, haloperoxyl, and lipid peroxyl radicals. nih.gov This suggests that direct free radical scavenging is a major component of its pharmacological action. nih.gov In vitro experiments using synaptosomal membranes demonstrated that 5-ASA provides protection against free radical-induced oxidative stress. nih.gov
Furthermore, 5-ASA exhibits complex interactions with other antioxidant systems. In liposomal models, 5-ASA shows strong scavenging activity against peroxyl radicals generated in the aqueous phase. nih.gov When radicals are generated within the lipid bilayer, 5-ASA on its own is less effective but displays a significant synergistic and cooperative effect with alpha-tocopherol (B171835) (Vitamin E), prolonging its protective action. nih.gov In animal models, 5-ASA has been shown to suppress oxidative stress and counteract the depletion of endogenous antioxidants like glutathione (B108866) (GSH) and superoxide (B77818) dismutase (SOD). nih.govnih.gov
Protection of Epithelial Barrier Function and Intercellular Adhesion
5-Aminosalicylic acid plays a crucial role in maintaining and protecting the integrity of the intestinal epithelial barrier, which is often compromised during inflammation. mdpi.comnih.gov Pro-inflammatory cytokines like gamma interferon (IFN-γ) are known to impair epithelial barrier function by increasing paracellular permeability. nih.gov Studies on colonic cancer cell line monolayers (HT29:19A) have demonstrated that 5-ASA can inhibit the barrier dysfunction induced by IFN-γ, significantly reducing the increase in permeability. nih.gov
This protective effect is also mediated at the level of intercellular adhesion molecules. 5-ASA has been found to stimulate the membranous expression of E-cadherin, a key protein in forming adherens junctions between epithelial cells, thereby boosting intercellular adhesion. sigmaaldrich.comsigmaaldrich.com In a mouse model of colitis, treatment with 5-ASA led to an increased expression of the tight junction protein Zonula occludens-1 (ZO-1) as well as mucins. nih.gov This finding indicates that 5-ASA directly contributes to the structural reinforcement of the gut barrier and the protective mucus layer. nih.gov
Modulation of Cell Proliferation and Apoptosis in Preclinical Models
In preclinical settings, 5-Aminosalicylic acid has been shown to exert significant effects on cell cycle regulation and apoptosis, particularly in colorectal cancer cells. Research demonstrates that 5-ASA can prevent the growth of these cancer cell lines by interfering with cell cycle progression, inducing both an S-phase and a G2/M phase arrest. nih.gov This cell cycle arrest can lead to distinct forms of programmed cell death; prolonged exposure to 5-ASA has been observed to induce apoptosis and, in cases of abnormal spindle organization, mitotic catastrophe. nih.gov
The molecular mechanisms underlying these effects are multifaceted. One key pathway involves the inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth and proliferation. nih.gov 5-ASA has been found to inhibit mTOR activity by blocking phospholipase D (PLD), which in turn reduces the generation of phosphatidic acid, a critical signaling molecule for mTOR activation. nih.gov Furthermore, the activation of PPAR-γ by 5-ASA leads to the induction of the tumor suppressor gene PTEN and the activation of key apoptotic enzymes, caspase 8 and caspase 3. nih.gov In a rat model of liver fibrosis, 5-ASA treatment also suppressed the expression of caspase-3. nih.gov Additionally, 5-ASA has been shown to inhibit the proliferation of T-cells by blocking the production of interleukin-2 (B1167480) (IL-2), a critical cytokine for T-cell activation and growth. nih.gov
Table 2: Effects of 5-ASA on Cell Proliferation and Apoptosis
| Process | Model System | Key Mechanistic Findings | Reference(s) |
|---|---|---|---|
| Cell Cycle Arrest | Colorectal Cancer Cells | Induces S-phase and G2/M phase arrest | nih.gov |
| Colorectal Cancer Cells | Inhibits mTOR signaling via PLD inhibition | nih.gov | |
| Apoptosis | Colorectal Cancer Cells | Induces apoptosis and mitotic catastrophe | nih.gov |
| Intestine Cells | Activates caspase 8 and caspase 3 via PPAR-γ | nih.gov | |
| Liver Fibrosis Model (Rats) | Suppresses caspase-3 expression | nih.gov | |
| Proliferation | T-Cells | Inhibits proliferation by blocking IL-2 production | nih.gov |
Effects on Bile Acid Metabolism and Associated Signaling Pathways (e.g., FXR, TGR5)
Recent research has uncovered a novel mechanism of action for 5-Aminosalicylic acid involving the modulation of bile acid metabolism and its associated signaling pathways. Bile acids are not only digestive aids but also crucial signaling molecules that regulate metabolism and inflammation, primarily through the farnesoid X receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5). nih.govnih.gov
A study using a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis mouse model found that 5-ASA ameliorated colitis symptoms while simultaneously improving the abnormal metabolism of bile acids. nih.gov This effect was specifically linked to the regulation of the FXR and TGR5 signaling pathways. nih.gov The study concluded that the therapeutic effect of 5-ASA was dependent on the presence of gut microbiota, highlighting a complex interplay between the drug, host signaling, and the microbiome. nih.gov While the precise downstream effects of 5-ASA on these receptors are still being elucidated, FXR and TGR5 are known to be co-expressed in intestinal cells where they play roles in maintaining metabolic homeostasis and controlling inflammation. nih.govmdpi.com The ability of 5-ASA to influence these pathways represents a significant development in understanding its broad therapeutic actions. nih.gov
Inhibition of Osteopontin (OPN) Activity
5-Aminosalicylic acid has been identified as an inhibitor of Osteopontin (OPN), an extracellular matrix protein and cytokine that is involved in inflammation and fibrosis. nih.govmedchemexpress.com In a preclinical rat model of thioacetamide-induced liver fibrosis, administration of mesalazine (5-ASA) was shown to limit the elevation of OPN concentrations in liver tissue. nih.gov The study concluded that the anti-fibrotic potential of 5-ASA is linked to its ability to down-regulate OPN signaling pathways, in addition to its antioxidant and anti-inflammatory effects. nih.gov This inhibitory action on OPN represents another distinct mechanism through which 5-ASA can modulate pathological processes associated with chronic inflammation and tissue remodeling. nih.gov
Preclinical Research Models and Methodologies
In Vitro Cellular Models for 5-Aminosalicylic Acid Research
In vitro models provide a controlled environment to dissect the molecular and cellular effects of 5-ASA. These systems are crucial for mechanistic studies, allowing researchers to isolate specific cellular pathways and responses.
Immortalized Cell Lines (e.g., HT-29, T84) in Mechanistic Studies
Immortalized human colorectal adenocarcinoma cell lines, such as HT-29 and T84, are widely used tools in 5-ASA research. nih.govnih.gov These cell lines, which can be cultured indefinitely, provide a consistent and reproducible system for investigating the effects of 5-ASA on cellular processes relevant to intestinal inflammation and cancer.
Studies utilizing these cell lines have demonstrated that 5-ASA can influence several key cellular pathways. For instance, research on HT-29 and another colon cancer cell line, LoVo, has shown that 5-ASA can induce a concentration-dependent reduction in cell proliferation. nih.gov Further investigation revealed that 5-ASA can cause cells to accumulate in the S phase of the cell cycle and activate an ATR-dependent checkpoint, which may contribute to improved DNA replication fidelity and genomic stability. nih.gov
The role of peroxisome proliferator-activated receptor-gamma (PPARγ) as a mediator of 5-ASA's effects has also been a significant area of investigation using these cell lines. nih.govoup.com Studies have shown that 5-ASA can inhibit the growth of HT-29 and Caco-2 colon epithelial cells, another commonly used cell line, and this effect is dependent on PPARγ. nih.govoup.com For example, the growth-inhibitory effects of 5-ASA were abolished when co-incubated with a PPARγ antagonist. nih.gov Furthermore, 5-ASA has been shown to induce apoptosis in HT-29 cells, an effect that is also mediated through a PPARγ-dependent mechanism. nih.gov
| Cell Line | Key Findings in 5-ASA Research | References |
| HT-29 | - Concentration-dependent reduction in proliferation. nih.gov- S-phase cell cycle arrest and activation of ATR-dependent checkpoint. nih.gov- Inhibition of cell growth and induction of apoptosis via PPARγ. nih.govoup.com | nih.govnih.govoup.com |
| T84 | Utilized in studies of intestinal epithelial barrier function and inflammatory responses. | |
| LoVo | - Concentration-dependent reduction in proliferation. nih.gov | nih.gov |
| Caco-2 | - Inhibition of cell growth via PPARγ. nih.govoup.com | nih.govoup.com |
Primary Cell Cultures in Experimental Investigations
While immortalized cell lines are valuable, primary cell cultures, which are derived directly from fresh tissue, offer a model that more closely represents the in vivo environment. These cultures retain many of the characteristics of their tissue of origin, providing a more physiologically relevant system for studying the effects of 5-ASA.
Research using primary cell cultures has provided further evidence for the mechanisms of action of 5-ASA. These models have been instrumental in confirming findings from immortalized cell lines and in exploring the interactions between different cell types within the intestinal mucosa.
Organ Culture Models for Ex Vivo Studies
Organ culture models, which involve the maintenance of whole tissue biopsies in a controlled ex vivo environment, represent a bridge between in vitro cell culture and in vivo animal models. nih.govmdpi.com These models preserve the complex three-dimensional architecture and cellular heterogeneity of the intestine, allowing for the study of 5-ASA's effects in a more integrated system. nih.govmdpi.complos.org
Studies using organ cultures of human colonic biopsies have been crucial in validating the findings from cell line experiments. nih.gov For example, these models have confirmed that 5-ASA can increase the expression and nuclear translocation of PPARγ in human colonic tissue, supporting the role of this receptor in mediating the anti-inflammatory effects of the drug. nih.gov Organ culture systems have also been used to investigate the impact of 5-ASA on inflammatory mediator production and tissue-level responses to inflammatory stimuli. nih.gov
In Vivo Animal Models for Investigating 5-Aminosalicylic Acid
In vivo animal models are indispensable for understanding the complex physiological and pathological processes involved in intestinal diseases and for evaluating the therapeutic efficacy of compounds like 5-ASA in a whole-organism context.
Rodent Models of Intestinal Inflammation (e.g., DSS-induced colitis, TNBS-induced colitis)
Chemically induced models of colitis in rodents are the most commonly used systems for studying inflammatory bowel disease (IBD) and for testing the efficacy of anti-inflammatory drugs.
Dextran (B179266) Sodium Sulfate (B86663) (DSS)-Induced Colitis: This model involves the administration of DSS in the drinking water of mice, which induces an acute colitis that shares many features with human ulcerative colitis. nih.govnih.gov Numerous studies have utilized the DSS model to demonstrate the therapeutic effects of 5-ASA. nih.govnih.govresearchgate.netasm.org In these studies, 5-ASA treatment has been shown to ameliorate the clinical signs of colitis, including reducing the disease activity index (DAI), preserving colon length, and mitigating histological damage to the colonic tissue. nih.govnih.gov Mechanistically, 5-ASA has been found to modulate the gut microbiota, regulate bile acid metabolism, and activate epithelial PPAR-γ signaling in the context of DSS-induced colitis. nih.govnih.govresearchgate.netasm.org
Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis: This model is induced by the intrarectal administration of TNBS, which elicits a T-cell mediated immune response that mimics some aspects of Crohn's disease. nih.govnih.gov Studies using the TNBS-induced colitis model in rats have shown that colon-specific formulations of 5-ASA can effectively reduce inflammation. nih.gov The anti-inflammatory effects of 5-ASA in this model are often assessed by measuring markers such as myeloperoxidase (MPO) activity, a marker of neutrophil infiltration. nih.gov
| Animal Model | Induction Method | Key Findings with 5-ASA | References |
| DSS-induced colitis | Dextran sodium sulfate in drinking water | - Ameliorates colitis symptoms (reduced DAI, preserved colon length).- Modulates gut microbiota and bile acid metabolism.- Activates epithelial PPAR-γ signaling. | nih.govnih.govresearchgate.netasm.org |
| TNBS-induced colitis | Intrarectal administration of trinitrobenzene sulfonic acid | - Reduces inflammation.- Decreases myeloperoxidase (MPO) activity. | nih.govnih.gov |
Genetically Modified Animal Models (e.g., PPARγ heterozygous knockout mice, Apc mouse models)
Genetically modified animal models provide powerful tools to investigate the role of specific genes and pathways in disease pathogenesis and in mediating the effects of drugs like 5-ASA.
PPARγ Heterozygous Knockout Mice: To investigate the role of PPARγ in the anti-inflammatory effects of 5-ASA, researchers have used mice that are heterozygous for a null mutation in the PPARγ gene (PPARγ+/-). nih.govnih.gov Studies have shown that while 5-ASA has a beneficial effect on colitis in wild-type mice, this effect is significantly diminished in PPARγ+/- mice, providing strong evidence that PPARγ is a key target for the anti-inflammatory actions of 5-ASA in the colon. nih.govnih.govmdpi.com
Apc Mouse Models: The Adenomatous Polyposis Coli (Apc) gene is a critical tumor suppressor, and mutations in this gene are a key event in the development of most colorectal cancers. oup.comnih.govmdpi.com Mouse models with mutations in the Apc gene, such as the ApcMin/+ mouse, spontaneously develop intestinal adenomas and are therefore valuable for studying colorectal tumorigenesis and for evaluating the chemopreventive potential of agents like 5-ASA. oup.comnih.govaacrjournals.org
Studies using Apc mouse models have yielded mixed results regarding the efficacy of 5-ASA in preventing sporadic colorectal neoplasia. oup.comnih.govaacrjournals.org However, in a model where colitis was induced in Apc mutant mice, 5-ASA was found to significantly inhibit the development of colitis-associated tumors. oup.comnih.gov This suggests that the antineoplastic effects of 5-ASA may be more pronounced in the context of inflammation-driven cancer.
Methodologies for Compound Administration in Animal Studies (e.g., oral gavage, rectal enemas)
In preclinical research, the administration of 5-aminosalicylic acid (5-ASA) in animal models is primarily achieved through methods that mirror potential clinical routes, ensuring the relevance of the findings. The most common methods are oral gavage and rectal administration.
Oral Gavage: This technique is widely used for delivering precise amounts of 5-ASA directly into the stomach of animal models, typically rodents. It is a preferred method in studies investigating the systemic absorption, distribution, and efficacy of orally formulated 5-ASA and its prodrugs. For instance, in studies using dextran sulfate sodium (DSS)-induced colitis models in mice, 5-ASA is often administered via oral gavage to assess its therapeutic effects on intestinal inflammation. mdpi.comnih.gov This method allows for controlled administration, which is crucial for pharmacokinetic and pharmacodynamic studies. nih.gov
Rectal Enemas: For studying the local effects of 5-ASA on the distal colon and rectum, rectal administration is the method of choice. This route is particularly relevant for models of distal ulcerative colitis. Studies in rabbits and dogs have utilized intrarectal administration to evaluate the local and systemic safety of 5-ASA formulations. nih.gov Research has shown that rectal administration can deliver high concentrations of the active drug to the site of inflammation with minimal systemic absorption. This targeted delivery is a key aspect of its use in treating distal colitis. Clinical trials in humans have also extensively used 5-ASA enemas to evaluate efficacy in distal ulcerative colitis, proctosigmoiditis, and proctitis. nih.govnih.gov
| Administration Method | Animal Model | Research Focus | Reference |
| Oral Gavage | Mice | Treatment of DSS-induced colitis, Pharmacokinetics | mdpi.comnih.govnih.gov |
| Rectal Enema | Rabbits, Dogs | Safety and toxicological evaluation | nih.gov |
| Rectal Enema | Humans | Efficacy in distal ulcerative colitis | nih.govnih.gov |
Evaluation of Biological Endpoints in Animal Research (e.g., histological assessment, molecular marker analysis)
The evaluation of 5-ASA's efficacy in animal models of intestinal inflammation involves a range of biological endpoints, from macroscopic and microscopic tissue examination to the analysis of specific molecular markers.
Molecular Marker Analysis: To gain deeper insights into the mechanisms of action of 5-ASA, researchers analyze a variety of molecular markers. Enzyme-linked immunosorbent assays (ELISAs) are commonly used to quantify the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), and anti-inflammatory cytokines like interleukin-4 (IL-4) and interleukin-10 (IL-10) in tissue homogenates or blood plasma. mdpi.com The expression of key proteins involved in maintaining the intestinal barrier, such as the tight junction protein ZO-1 and the epithelial sodium channel (ENaC-γ), are often evaluated using techniques like immunohistochemistry and western blotting. nih.gov Furthermore, the analysis of markers related to oxidative stress, such as reactive oxygen species (ROS) and nitric oxide (NO), provides information on the antioxidant properties of 5-ASA. mdpi.com
| Endpoint Category | Specific Marker/Method | Purpose | Reference |
| Histological Assessment | Hematoxylin and Eosin (H&E) Staining | Evaluate general tissue morphology and inflammation | nih.govnih.gov |
| Alcian Blue Staining | Assess acidic mucin production and mucus layer integrity | nih.gov | |
| WGA-FITC Staining | Evaluate glycosylated mucins | nih.gov | |
| Molecular Marker Analysis | ELISA (TNF-α, IL-1β, IL-4, IL-10) | Quantify pro- and anti-inflammatory cytokines | mdpi.com |
| Immunohistochemistry/Western Blot (ZO-1, ENaC-γ) | Assess intestinal barrier protein expression | nih.gov | |
| ROS/NO Measurement | Evaluate oxidative stress levels | mdpi.com |
Biotransformation and Distribution in Non-Human Biological Systems
N-acetylation and N-acetyltransferase-1 (NAT-1) Activity in Research Models
The primary metabolic pathway for 5-ASA in both humans and animal models is N-acetylation, which converts 5-ASA into its less active metabolite, N-acetyl-5-aminosalicylic acid (Ac-5-ASA). This biotransformation is catalyzed by N-acetyltransferase (NAT) enzymes. nih.gov In preclinical models, the activity of these enzymes, particularly NAT-1, is a significant factor influencing the bioavailability and efficacy of 5-ASA.
Research has shown that inflammation can modulate NAT activity. In a dextran sulfate sodium (DSS)-induced colitis mouse model, a decrease in colonic NAT activity was observed, which in turn enhanced the therapeutic effect of 5-ASA, suggesting that 5-ASA itself is the primary therapeutic molecule. nih.gov Studies have also investigated the direct effect of 5-ASA on NAT activity and found no significant influence over a one-week course, either in the presence or absence of inflammation. nih.gov The acetylation process has been demonstrated in homogenates of colonic biopsy specimens, indicating that presystemic acetylation is mainly mediated by a colonic mucosal enzyme. nih.gov
Intestinal Membrane Distribution Studies in Animal Models
Understanding the distribution of 5-ASA within the intestinal tract is crucial for optimizing its delivery to the site of inflammation. Studies in rat models have investigated the intestinal membrane distribution of 5-ASA and its metabolite, Ac-5-ASA, after oral administration. nih.govnih.gov These studies have revealed that after oral administration, 5-ASA and Ac-5-ASA are primarily detected in the small intestine at earlier time points (e.g., 3 hours) and in the colonic region at later time points (e.g., 8 hours). nih.govresearchgate.net
The distribution is influenced by the regional luminal pH, the low solubility of 5-ASA, and saturable membrane permeability. nih.gov This restricted absorption in the proximal intestine allows for the delivery of unabsorbed 5-ASA to the more distal parts of the intestine. nih.govresearchgate.net The dosing vehicle (suspension or solution) and pretreatment with a proton pump inhibitor like lansoprazole (B1674482) did not significantly alter the luminal fluid pH or the distribution of 5-ASA in the intestinal membranes of rats. nih.govresearchgate.net
Microbial Biotransformation of 5-Aminosalicylic Acid Prodrugs in Gut Models
The gut microbiota plays a crucial role in the biotransformation of certain 5-ASA prodrugs. These prodrugs are designed to pass through the upper gastrointestinal tract intact and release the active 5-ASA molecule in the colon through the action of bacterial enzymes. For decades, it has been hypothesized that gut bacteria are responsible for the conversion of 5-ASA to its inactive form, N-acetyl-5-ASA. nih.gov
Advanced Analytical and Characterization Techniques in Research
Chromatographic Methodologies for 5-Aminosalicylic Acid and its Metabolites
Chromatography is a cornerstone for the separation and analysis of 5-aminosalicylic acid and its principal metabolite, N-acetyl-5-aminosalicylic acid. These techniques are essential for resolving the parent compound from its metabolites and potential impurities in complex mixtures, such as biological fluids or pharmaceutical formulations.
High-Performance Liquid Chromatography (HPLC) with Various Detection Modalities (UV, Diode Array, Mass Spectrometry)
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the quantitative analysis of 5-aminosalicylic acid due to its high resolution, sensitivity, and adaptability. nih.gov A variety of HPLC methods have been developed, often employing reversed-phase columns and different detection systems to suit specific analytical needs.
UV and Photodiode Array (PDA) Detection: UV detection is a common and robust method for quantifying 5-aminosalicylic acid. The compound exhibits strong UV absorbance, with a maximum absorption wavelength (λmax) often reported around 300 nm, 303 nm, or 331 nm depending on the solvent or mobile phase composition. nih.govcolostate.edu A study utilizing a mobile phase of 0.1% trifluoroacetic acid in water showed a λmax at 300 nm, with a linear response in the concentration range of 10-50 µg/ml. nih.gov Another method using a phosphate (B84403) buffer (pH 6.8) reported a λmax of 331.0 nm. colostate.edu Photodiode array (PDA) detectors offer the advantage of acquiring the entire UV spectrum of the eluting peaks, which aids in peak identification and purity assessment by comparing the spectra to that of a known standard. nih.gov For instance, in one method, a PDA detector was used to monitor the column effluent at 313 nm, while also verifying the identity of metabolites through their characteristic UV spectra. nih.gov
Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS or LC-MS/MS) provides the highest level of selectivity and sensitivity, making it ideal for analyzing low concentrations of 5-aminosalicylic acid and its metabolites in complex biological matrices like human plasma. ubc.canih.gov This technique allows for the precise determination of the mass-to-charge ratio (m/z) of the analytes. In negative ionization mode, the parent 5-aminosalicylic acid molecule [M-H]⁻ is typically observed at m/z 152, while its major metabolite, N-acetyl-5-aminosalicylic acid [M-H]⁻, is detected at m/z 194. ubc.ca Tandem mass spectrometry (MS/MS) further enhances selectivity by monitoring specific fragmentation patterns; for 5-ASA, the transition m/z 152 → 108 is often used for quantification. ubc.ca These methods can achieve limits of quantification (LOQ) as low as 50 ng/mL in plasma. ubc.ca
Below is a table summarizing typical parameters used in HPLC methods for the analysis of 5-aminosalicylic acid and its primary metabolite.
| Parameter | HPLC-UV/PDA | HPLC-MS/MS |
| Column | Purospher RP-18e (250x4 mm, 5 µm) nih.gov | HyPURITY C18 (150x4.6 mm, 5 µm) nih.gov |
| Mobile Phase | Acetonitrile/Ammonium Acetate Buffer (pH 3) (15:85, v/v) drugbank.com | Acetic Acid (17.5 mmol/L, pH 3.3)/Acetonitrile (85:15, v/v) ubc.ca |
| Flow Rate | 1.0 mL/min nih.gov | 0.6 mL/min nih.gov |
| Detection | UV at 313 nm or PDA scan (200-400 nm) nih.gov | ESI- (Negative Ion Mode) ubc.ca |
| Analyte | 5-Aminosalicylic Acid & Metabolites | 5-Aminosalicylic Acid & N-acetyl-5-aminosalicylic acid |
| m/z Transitions | N/A | 5-ASA: 152→108; N-Ac-5-ASA: 194→150 ubc.ca |
| Internal Standard | N-acetyl-4-ASA drugbank.com | N-Acetyl mesalamine D3 nih.gov |
Thin-Layer Chromatography (TLC) for Purity Assessment in Research Batches
Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative assessment of purity in research-grade batches of 5-aminosalicylic acid. It is particularly useful for monitoring the progress of chemical reactions and for detecting the presence of impurities.
In a representative TLC method, the separation of mesalazine from its toxic impurities, such as 4-aminophenol (B1666318) and salicylic (B10762653) acid, can be achieved on silica (B1680970) gel plates. researchgate.net A developing system consisting of ethyl acetate, methanol, and triethylamine (B128534) in a ratio of 8.5:2:0.7 (v/v/v) has been shown to be effective. researchgate.net After development, the separated spots can be visualized under UV light, typically at a wavelength of 230 nm, allowing for a qualitative evaluation of the sample's purity. researchgate.net While primarily qualitative, TLC can be made semi-quantitative or fully quantitative by using a densitometer to measure the intensity of the spots.
Spectroscopic Characterization Techniques
Spectroscopic techniques are indispensable for the structural elucidation and quantitative analysis of 5-aminosalicylic acid hydrochloride. These methods provide detailed information about the molecule's functional groups, atomic connectivity, and concentration in a sample.
Fourier Transform Infrared (FTIR) Spectroscopy for Structural Elucidation of Research Compounds
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule, thereby confirming the structure of newly synthesized batches of 5-aminosalicylic acid. The FTIR spectrum provides a unique "fingerprint" for the compound based on the absorption of infrared radiation by its specific chemical bonds.
The FTIR spectrum of mesalazine (5-aminosalicylic acid) shows several characteristic absorption peaks. nih.gov A broad peak observed around 3084 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. nih.gov The C-H stretching of the aromatic ring typically appears near 2977 cm⁻¹. nih.gov The spectrum also features a prominent peak around 1620 cm⁻¹, which can be attributed to the C=C stretching of the aromatic ring and the scissoring vibration of the N-H bond of the amino group. nih.gov Other significant peaks include C-C stretching modes at approximately 1488 and 1451 cm⁻¹, O-H deformation of the hydroxyl group around 1355 cm⁻¹, and a C-O stretching mode near 1134 cm⁻¹. nih.gov
The following table summarizes the key FTIR absorption bands for 5-aminosalicylic acid.
| Wavenumber (cm⁻¹) | Vibrational Assignment | Functional Group |
| ~3084 | O-H Stretch | Hydroxyl (-OH) |
| ~2977 | C-H Stretch | Aromatic Ring |
| ~1620 | C=C Stretch / N-H Scissoring | Aromatic Ring / Amino (-NH₂) |
| ~1488, 1451 | C-C Stretch | Aromatic Ring |
| ~1355 | O-H Deformation | Hydroxyl (-OH) |
| ~1134 | C-O Stretch | Phenolic Ether or Carboxylic Acid |
UV/Visible Spectrophotometry for Quantitative Analysis in Research Samples
UV/Visible spectrophotometry is a straightforward and widely accessible technique for the quantitative determination of 5-aminosalicylic acid in research samples, particularly for assessing the concentration in bulk drug substance and simple formulations. The method is based on the principle of Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.
Several spectrophotometric methods have been developed for mesalamine. One method involves dissolving the compound in 0.1N hydrochloric acid, which yields a maximum absorbance (λmax) at 232.0 nm. researchgate.net Another approach uses a phosphate buffer of pH 6.8, resulting in a λmax of 331.0 nm. colostate.edu A different study reported a λmax of 303 nm in 0.5N HCl. researchgate.net The choice of solvent significantly influences the absorption maximum. These methods typically demonstrate good linearity over a specific concentration range, for example, 5-100 µg/ml in phosphate buffer. colostate.edu In some cases, derivatization reactions are employed to form a colored chromogen that can be measured in the visible region, which can enhance selectivity. For instance, reaction with p-dimethylaminobenzaldehyde produces a yellow chromogen with a λmax at 440 nm. daneshyari.com
| Method | Solvent/Reagent | λmax (nm) | Linearity Range (µg/mL) |
| Direct UV | 0.1N HCl researchgate.net | 232.0 | 2.0 - 25.0 |
| Direct UV | 0.5N HCl researchgate.net | 303 | 10 - 50 |
| Direct UV | Phosphate Buffer (pH 6.8) colostate.edu | 331.0 | 5 - 100 |
| Visible (after derivatization) | p-dimethylaminobenzaldehyde daneshyari.com | 440 | 50 - 500 |
Electrochemical Methods in 5-Aminosalicylic Acid Research
The electrochemical properties of 5-Aminosalicylic acid (5-ASA) are foundational to the development of advanced methods for its detection and quantification. These methods offer high sensitivity, cost-effectiveness, and potential for miniaturization, making them valuable alternatives to traditional laboratory techniques like liquid chromatography-mass spectroscopy. nih.govnih.gov
Voltammetric methods are instrumental in studying the redox (reduction-oxidation) behavior of 5-aminosalicylic acid and for developing sensitive analytical sensors. The electrochemical oxidation of 5-ASA at various electrodes, such as glassy carbon (GCE) or carbon paste electrodes (CPE), is the principle underlying its detection. nih.govresearchgate.net This oxidation is an irreversible process that involves the transfer of two protons and two electrons, resulting in a quinone-imine intermediate. nih.govacs.org
Different voltammetric techniques have been optimized for 5-ASA analysis:
Linear Sweep Voltammetry (LSV) is used to study the influence of factors like pH on the peak current and potential of 5-ASA's oxidation. nih.gov
Differential Pulse Voltammetry (DPV) offers enhanced sensitivity for quantification. In one study using a GCE, 5-ASA exhibited a distinct, diffusion-controlled oxidative peak at approximately +0.564 V (versus an Ag/AgCl reference electrode) in a Britton-Robinson buffer at pH 1.81. nih.gov This method demonstrated a linear relationship between peak current and drug concentration from 2 x 10⁻⁶ M to 1 x 10⁻⁴ M. nih.gov
Cyclic Voltammetry (CV) is employed to investigate the electrochemical mechanism and kinetics, such as determining if the process is adsorption- or diffusion-controlled. For instance, studies on a poly(alanine) modified carbon paste electrode showed the process was surface-controlled. researchgate.net
Square Wave Voltammetry (SWV) , like DPV, is a pulse technique that provides high sensitivity and rapid analysis times, making it suitable for quantitative determination. ox.ac.uk
The selection of the electrode material and its modifications significantly impacts the performance of these techniques. Unmodified GCEs have been used to measure 5-ASA in a linear range of 2–100 μM with a limit of detection (LoD) of 0.816 μM. nih.gov Modified electrodes, however, often provide superior sensitivity and selectivity. nih.govresearchgate.net
Table 1: Performance of Various Voltammetric Methods for 5-Aminosalicylic Acid (5-ASA) Quantification
| Technique | Electrode | Linear Range (Concentration) | Limit of Detection (LoD) | Reference |
|---|---|---|---|---|
| Differential Pulse Voltammetry (DPV) | Glassy Carbon Electrode (GCE) | 2 x 10⁻⁶ M - 1 x 10⁻⁴ M | Not Specified | nih.gov |
| Cyclic Voltammetry (CV) | Poly(alanine) Modified Carbon Paste Electrode | 20 µM - 180 µM | 0.23 µM | researchgate.net |
| Voltammetry (unspecified) | Bare Glassy Carbon Electrode (GCE) | 2 µM - 100 µM | 0.816 µM | nih.gov |
| Voltammetry (unspecified) | ZnCr-LDH/WC composite on Screen-Printed Carbon Electrode (SPCE) | 0.03 µM - 254 µM | 6.0 nM | nih.gov |
Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to probe the interfacial properties of electrode systems, providing insights into processes like adsorption. acs.orgmdpi.com In the context of 5-ASA research, EIS is used to characterize the performance of modified electrodes developed for its sensing. The technique measures the impedance of a system over a range of frequencies, which helps in understanding the charge transfer kinetics at the electrode-solution interface. mdpi.com
A key parameter derived from EIS analysis is the charge transfer resistance (Rct). This value represents the resistance to the flow of electrons between the electrode and the analyte (5-ASA) in the solution. A lower Rct value indicates faster electron transfer kinetics and higher electrical conductivity, which is a desirable characteristic for an electrochemical sensor. For example, a study comparing different electrode modifications for 5-ASA sensing found that a nickel-zirconia/multi-walled carbon nanotube modified GCE (Ni-ZrO₂/MWCNTs/GCE) had a significantly lower Rct (23.8 Ω) compared to a bare GCE (266.5 Ω). acs.org This decrease in resistance was attributed to the high conductivity and large surface area provided by the modification, which facilitates the adsorption and subsequent electrochemical reaction of 5-ASA. acs.org
Electrochemical biosensors represent a specialized class of sensors that integrate a biological recognition element with an electrochemical transducer to achieve high selectivity and sensitivity for a target analyte. For the experimental quantification of 5-ASA, researchers develop biosensors by modifying electrode surfaces with materials that have a specific affinity for or catalytic activity towards the compound. nih.govresearchgate.net These modifications enhance the sensor's response and can lower the limit of detection. nih.gov
An example is the fabrication of a sensor using a carbon paste electrode modified with the amino acid poly(alanine). researchgate.net This modified electrode demonstrated high sensitivity for the oxidation of 5-ASA. Using cyclic voltammetry, the sensor was shown to operate in a linear concentration range of 20-180 µM. researchgate.net The calculated limit of detection (LoD) and limit of quantification (LoQ) were 0.23 µM and 0.76 µM, respectively, showcasing its suitability for detecting low concentrations. researchgate.net
The development of these biosensors is driven by the need for rapid, portable, and cost-effective analytical tools that can be used for on-site analysis, potentially in biological fluids like human serum. nih.govresearchgate.netmdpi.com
Table 2: Examples of Electrochemical Biosensors for 5-Aminosalicylic Acid (5-ASA) Quantification
| Electrode Type / Modification | Technique | Linear Range | Limit of Detection (LoD) | Reference |
|---|---|---|---|---|
| Poly(alanine) Modified Carbon Paste Electrode | Cyclic Voltammetry (CV) | 20 µM - 180 µM | 0.23 µM | researchgate.net |
| Copper Tungstate Nanosheets | Voltammetry | 0.005 µM - 367 µM | 1.2 nM | nih.gov |
| Chitosan-functionalized Carbon Nanotubes | Voltammetry | 0.13 µM - 8 µM | 0.21 µM | nih.gov |
Thermal and Morphological Analysis of Research Formulations
The physical properties of 5-aminosalicylic acid, such as its thermal stability and crystalline structure, are critical for the development of effective pharmaceutical formulations. Thermal and morphological analysis techniques provide essential information about these characteristics.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone thermal analysis techniques used to characterize pharmaceutical materials. researchgate.netmtoz-biolabs.com They are often used in tandem to obtain a comprehensive understanding of a compound's thermal behavior.
Thermogravimetric Analysis (TGA) measures the change in a sample's mass as a function of temperature in a controlled atmosphere. researchgate.netparticletechlabs.com This is particularly useful for determining the thermal stability and decomposition profile of 5-ASA. A TGA thermogram can reveal the temperatures at which the compound degrades and can quantify the amount of volatile components, such as water (in a hydrate) or residual solvents, by showing distinct mass loss steps. researchgate.net
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program. particletechlabs.com This technique detects physical transformations and chemical reactions that involve a change in enthalpy. researchgate.net For 5-ASA, DSC can be used to determine its melting point (an endothermic event), which is an indicator of purity. It can also identify polymorphic transitions (transformations between different crystal structures), desolvation, and glass transitions in amorphous materials. researchgate.net
Together, DSC and TGA provide fundamental data for characterizing different solid-state forms of 5-ASA, such as polymorphs, solvates, and hydrates, which can have different physical properties. researchgate.net
X-ray Diffraction (XRD) is the definitive technique for assessing the crystallinity of a material. lambdatechs.com The method relies on the principle that crystalline substances, with their long-range ordered atomic structures, will diffract X-rays at specific angles, producing a pattern of sharp, high-intensity peaks known as Bragg peaks. utah.edu In contrast, amorphous materials lack this long-range order and produce only broad, diffuse humps (halos) in their XRD patterns. utah.edurigaku.com
In research involving 5-aminosalicylic acid, XRD is used to:
Identify the solid-state form: Distinguishing between crystalline 5-ASA and any amorphous version.
Assess purity and consistency: The presence of unexpected peaks can indicate impurities or a mixture of different crystalline forms (polymorphs).
Evaluate formulations: In studies where 5-ASA is incorporated into other materials, such as nanoparticle hydrogels, XRD can confirm changes in its physical state. For example, a reduction in the intensity of characteristic peaks or their complete disappearance indicates a loss of crystallinity or transformation to an amorphous state within the formulation. mdpi.com
The degree of crystallinity can be quantified from the XRD pattern by comparing the integrated area of the crystalline peaks to the total area under the curve, which includes the amorphous halo. utah.edu This assessment is crucial as the crystallinity of a drug substance can significantly influence its stability, solubility, and bioavailability.
Scanning Electron Microscopy (SEM) for Surface Morphology
Scanning Electron Microscopy (SEM) is a powerful analytical technique utilized to investigate the surface topography and morphology of solid materials at the micro- and nanoscale. In the context of this compound and its parent compound, 5-Aminosalicylic acid (5-ASA), SEM provides critical insights into particle size, shape, and surface texture. These characteristics are pivotal in pharmaceutical development as they can influence bulk properties, flowability, and dissolution rates.
Published research, while not extensively focused on the hydrochloride salt specifically, offers valuable morphological data on 5-ASA. The pure active pharmaceutical ingredient (API) of mesalamine (5-ASA) is described as consisting of light tan to pink colored, needle-shaped crystals. researchgate.net Another description characterizes it as an odorless, white to pinkish crystalline material or a purplish-tan powder. nih.gov The needle-like crystal habit of mesalamine is associated with low bulk density and poor flow characteristics, which can present challenges in pharmaceutical formulation. researchgate.net
SEM has been instrumental in characterizing 5-ASA in various formulations, particularly in the development of modified-release dosage forms. For instance, when 5-ASA is incorporated into nanoparticles using a solution-enhanced dispersion by supercritical fluids (SEDS) technique, the resulting particles have been observed to have a spherical shape with a small and narrow particle size distribution. nih.gov In another study, co-processing of nanoparticles led to the formation of partially spherical particles with deeply wrinkled surfaces, with sizes ranging from 3.61 to 12.18 μm. researchgate.net
Furthermore, the morphology of microspheres containing 5-ASA has been examined using SEM. In one such study, placebo microspheres exhibited a smooth surface, whereas the inclusion of the drug resulted in a slightly rougher surface texture. Through process optimization, it was possible to produce spherical and rigid microspheres. Morphological analysis of coated nanoparticles has confirmed a roughly spherical shape. researchgate.net
The table below summarizes the morphological findings for 5-Aminosalicylic acid in different forms as described in the literature.
| Form of 5-Aminosalicylic acid | Observed Morphology | Particle Size | Source |
| Crystalline Powder | Needle-shaped crystals | Not specified | researchgate.net |
| Crystalline Powder | White to pinkish crystals or purplish-tan powder | Not specified | nih.gov |
| Nanoparticles | Spherical shape with narrow size distribution | Not specified | nih.gov |
| Co-processed Nanoparticles | Partially spherical with deeply wrinkled surfaces | 3.61 to 12.18 μm | researchgate.net |
| Microspheres | Spherical and rigid with a slightly rough surface | Not specified | |
| Coated Nanoparticles | Roughly spherical shape | Not specified | researchgate.net |
Theoretical and Computational Studies of 5 Aminosalicylic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Properties
Quantum chemical calculations, particularly Density Functional Theory (DFT), have been employed to investigate the electronic properties of 5-aminosalicylic acid (5-ASA). These studies provide insights into the molecule's structure, stability, and reactivity.
DFT calculations have been used to analyze the interaction between 5-ASA and various nanostructures, such as B12N12, AlB11N12, and GaB11N12 nanoclusters, to evaluate their potential as drug delivery systems. researchgate.net Results indicated that while AlB11N12 and GaB11N12 nanoclusters caused decomposition of 5-ASA, the B12N12 nanocluster showed energetically favorable adsorption. researchgate.net Electronic property calculations revealed high sensitivity for the B12N12 nanocluster, and a short recovery time was predicted. researchgate.net Furthermore, these calculations suggested that the 5-ASA/B12N12 complex is stable in an aqueous environment, simulating bodily conditions. researchgate.net
In another study, DFT was used to explore the adsorption of 5-ASA on both pristine and metal-doped B12N12 fullerene. researchgate.net It was found that the drug did not adsorb effectively on the pristine fullerene, but adsorption was significantly improved when the fullerene was doped with a metal. researchgate.net
Theoretical calculations have also been used to determine the log P values and affinities of 5-ASA derivatives for cyclooxygenase enzymes (COX-1 and COX-2). nih.gov These calculations, combined with docking studies, have helped to elucidate the potential mechanism of action of these derivatives as analgesic agents. nih.gov
The pKa values of 5-aminosalicylic acid have been determined using 13C-NMR spectroscopy, a technique complemented by theoretical calculations. The carboxylic acid group (-COOH) was found to have a pKa of 3.0, the amino group (-NH3+) a pKa of 6.0, and the hydroxyl group (-OH) a pKa of 13.9. nih.gov
Table 1: Calculated Electronic Properties of 5-ASA and Related Complexes
| Parameter | Value/Observation | Reference |
| Adsorption on B12N12 Nanocluster | Energetically favorable | researchgate.net |
| Adsorption on AlB11N12 & GaB11N12 | Decomposition of 5-ASA | researchgate.net |
| Recovery Time (5-ASA/B12N12) | 1.57 s at 298 K | researchgate.net |
| Adsorption on Metal-Doped B12N12 | Significantly enhanced | researchgate.net |
| pKa (-COOH) | 3.0 | nih.gov |
| pKa (-NH3+) | 6.0 | nih.gov |
| pKa (-OH) | 13.9 | nih.gov |
Molecular Modeling and Docking Studies for Receptor Interactions (e.g., PPARγ binding)
Molecular modeling and docking studies have been instrumental in understanding the interaction of 5-aminosalicylic acid with its biological targets, most notably the peroxisome proliferator-activated receptor-gamma (PPARγ). These computational techniques have provided strong evidence that 5-ASA is a direct ligand and agonist of PPARγ. nih.govadooq.comasm.orgnih.gov
Docking simulations have successfully predicted the binding mode of 5-ASA within the ligand-binding domain (LBD) of PPARγ. nih.gov One of the most stable predicted models shows 5-ASA fitting tightly into the active site, in a manner similar to the thiazolidinedione head group of the known PPARγ agonist, rosiglitazone (B1679542). nih.gov This binding is stabilized by hydrogen bonds with key amino acid residues, including His-323, His-449, Tyr-473, and Ser-289, which are crucial for molecular recognition and activation of PPARγ. nih.gov
These computational findings are supported by experimental evidence. For instance, competitive ligand-binding assays have demonstrated that 5-ASA can displace radioactive rosiglitazone from the PPARγ LBD. nih.gov Furthermore, studies have shown that 5-ASA treatment increases the expression of PPARγ and its target genes in both murine models of colitis and in organ cultures of human colonic biopsies. nih.govasm.org
In addition to PPARγ, docking studies have also been used to investigate the interaction of 5-ASA derivatives with other targets, such as cyclooxygenase (COX) enzymes. nih.gov These studies have shown that 5-ASA derivatives can have good affinities for both COX-1 and COX-2, forming pi-pi interactions, van der Waals interactions, and hydrogen bonds. nih.gov
Table 2: Key Molecular Interactions of 5-ASA with PPARγ
| Interacting Residue | Type of Interaction | Reference |
| His-323 | Hydrogen Bond | nih.gov |
| His-449 | Hydrogen Bond | nih.gov |
| Tyr-473 | Hydrogen Bond | nih.gov |
| Ser-289 | Hydrogen Bond | nih.gov |
Simulation of Degradation Pathways and Reaction Kinetics
The degradation of 5-aminosalicylic acid in aqueous solution has been investigated through various studies, with a primary focus on oxidation as the main degradation pathway. nih.gov Decarboxylation, another potential degradation route, has been found to not be a significant pathway for 5-ASA decomposition. nih.gov
Cyclic voltammetry and flow electrolysis studies have shown that 5-ASA is more susceptible to oxidation than its isomer, 4-aminosalicylic acid. nih.gov The oxidation of 5-ASA is a two-electron, two-proton process that leads to the formation of 5-ASA-quinoneimine. nih.gov This intermediate then undergoes further complex chemical reactions. nih.gov The decomposition of 5-ASA is accelerated under conditions that promote oxidation and is stabilized under conditions that inhibit it. nih.gov
Forced degradation studies are often conducted as part of the development and validation of analytical methods for 5-ASA and its impurities. researchgate.net These studies typically involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light to understand its degradation profile. researchgate.net
The synthesis of 5-aminosalicylic acid can involve the reduction of 5-nitrosalicylic acid. One method describes the use of Raney nickel as a catalyst and hydrazine (B178648) hydrate (B1144303) as a reducing agent in a heated reaction mixture. chemicalbook.com The progress of the reaction is monitored by techniques like HPLC to ensure the complete reduction of the starting material. chemicalbook.com Another process for preparing 5-ASA involves the hydrogenation of 5-benzenazo-2-hydroxybenzenecarboxylic acid using a hydrogenation catalyst. google.com
Table 3: Summary of 5-ASA Degradation and Synthesis Simulation/Kinetics
| Process | Key Findings/Parameters | Reference |
| Degradation Pathway | Primarily oxidation | nih.gov |
| Oxidation Product | 5-ASA-quinoneimine | nih.gov |
| Decarboxylation | Not a significant pathway | nih.gov |
| Synthesis (Reduction) | Reduction of 5-nitrosalicylic acid using Raney nickel and hydrazine hydrate | chemicalbook.com |
| Synthesis (Hydrogenation) | Hydrogenation of 5-benzenazo-2-hydroxybenzenecarboxylic acid | google.com |
Advanced Delivery System Concepts and Research Formulations
pH-Sensitive and Time-Dependent Release Systems for Experimental Targeting
The variable pH environment of the human gastrointestinal tract provides a natural trigger for targeted drug delivery. The stomach maintains a highly acidic pH (1-3.5), which gradually increases in the small intestine (pH 6.0 in the distal ileum) and colon (pH 6.8-7.4). nih.govnih.gov Researchers have leveraged this physiological gradient to design sophisticated delivery systems for 5-ASA.
pH-Sensitive Polymers:
Anionic polymers that are insoluble at low pH but dissolve as the pH rises are extensively used in enteric coatings. nih.gov Eudragit® polymers, a family of polymethacrylates, are prominent in this field. nih.govmdpi.comevonik.compharmaexcipients.com
Eudragit® L: This polymer dissolves at a pH of 6.0 or higher, making it suitable for releasing 5-ASA in the distal ileum and proximal colon. nih.govmedscape.org
Eudragit® S: With a dissolution threshold of pH 7.0, this polymer is designed to release its payload more specifically in the colon. nih.govmdpi.com
Formulations often employ a combination of these polymers to achieve a more precise release profile. For instance, a combination of Eudragit® L and Eudragit® S can be used to create a coating that remains intact through the stomach and small intestine, initiating drug release in the terminal ileum and continuing throughout the colon. nih.gov
Time-Dependent Release Systems:
In contrast to pH-dependent systems, time-dependent formulations are designed to release 5-ASA after a predetermined lag time, corresponding to the average transit time to the colon. These systems often utilize a core containing the drug, which is then coated with a semi-permeable membrane that controls the rate of water ingress and subsequent drug dissolution and release. Ethylcellulose is a commonly used polymer for creating these time-controlled release coatings. nih.gov
Hybrid Systems:
To enhance the specificity of drug delivery, researchers are exploring hybrid systems that combine both pH- and time-dependent release mechanisms. A study demonstrated the development of pellets coated with a mixture of Eudragit® S, Eudragit® L, and ethylcellulose. nih.gov This combination aims to provide a dual-trigger system, where the initial lag time is provided by the ethylcellulose, and the final release is triggered by the pH of the colon.
In Vitro Release Studies:
The efficacy of these systems is evaluated through in vitro dissolution studies that mimic the pH conditions of the GI tract. nih.gov For example, a formulation might be tested sequentially in simulated gastric fluid (pH 1.2), simulated intestinal fluid (pH 6.8), and simulated colonic fluid (pH 7.4). tandfonline.comresearchgate.net These studies are crucial for optimizing the polymer composition and coating thickness to achieve the desired release profile.
Table 1: Comparison of Release Mechanisms for 5-ASA Delivery Systems
| Release Mechanism | Triggering Factor | Primary Polymer Examples | Targeted Release Site |
|---|---|---|---|
| pH-Dependent | Increase in luminal pH | Eudragit® L, Eudragit® S | Distal Ileum, Colon |
| Time-Dependent | Pre-set lag time | Ethylcellulose | Colon |
| Hybrid | Combination of time and pH | Eudragit® polymers, Ethylcellulose | Colon |
Prodrug-Based Delivery Strategies in Preclinical Formulation Research
A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. In the context of 5-ASA, the prodrug approach is a well-established strategy to prevent premature absorption in the upper GI tract and ensure its delivery to the colon. The unique metabolic environment of the colon, rich in bacterial enzymes, provides a specific mechanism for prodrug activation.
Azo-Bond Prodrugs:
The most common class of 5-ASA prodrugs involves the linkage of two 5-ASA molecules or a 5-ASA molecule to a carrier molecule via an azo bond (-N=N-). This bond is resistant to digestion by mammalian enzymes in the stomach and small intestine but is readily cleaved by azoreductases produced by colonic bacteria. This targeted cleavage releases the active 5-ASA at the site of inflammation.
Examples of azo-bond prodrugs include:
Sulfasalazine (B1682708): One of the earliest 5-ASA prodrugs, where 5-ASA is linked to sulfapyridine (B1682706). rxlist.com
Olsalazine: Consists of two 5-ASA molecules joined by an azo bond. rxlist.com
Balsalazide: Links 5-ASA to an inert carrier molecule, 4-aminobenzoyl-β-alanine. rxlist.com
Glycosidic Prodrugs:
Another innovative approach involves the synthesis of glycosidic prodrugs of 5-ASA. In this strategy, 5-ASA is conjugated with a sugar moiety, such as inulin. These conjugates are designed to be stable in the upper GI tract and are fermented by colonic microflora, which possess the necessary glycosidases to break the bond and release 5-ASA. sigmaaldrich.com
Peptide-Based Prodrugs:
Researchers are also exploring the use of peptide carriers for 5-ASA delivery. The concept relies on the enzymatic activity of peptidases present in the colon to cleave the peptide-drug conjugate and release the active drug.
The development of these prodrugs requires careful consideration of the chemical linkage to ensure stability in the upper GI tract and efficient cleavage in the colon. Preclinical studies are essential to evaluate the pharmacokinetic profile of these prodrugs, confirming minimal systemic absorption of the intact prodrug and targeted release of 5-ASA in the colon.
Table 2: Overview of 5-ASA Prodrug Strategies
| Prodrug Type | Linkage | Activation Mechanism | Example |
|---|---|---|---|
| Azo-Bond | Azo (-N=N-) | Bacterial Azoreductases | Sulfasalazine, Olsalazine, Balsalazide |
| Glycosidic | Glycosidic Bond | Bacterial Glycosidases | 5-formyl-aminosalicylate-inulin |
| Peptide-Based | Peptide Bond | Bacterial Peptidases | Investigational |
Polymeric Hydrogel Systems for Controlled Release in Research Models
Polymeric hydrogels are three-dimensional, cross-linked networks of hydrophilic polymers that can absorb and retain large amounts of water or biological fluids. Their unique properties, such as biocompatibility, biodegradability, and tunable swelling behavior, make them promising candidates for controlled drug delivery systems.
pH-Sensitive Hydrogels:
For colonic delivery of 5-ASA, pH-sensitive hydrogels are of particular interest. These hydrogels are designed to exhibit minimal swelling and drug release in the acidic environment of the stomach, while swelling and releasing the entrapped drug in the neutral to slightly alkaline pH of the intestine and colon. tandfonline.comnih.gov
The swelling behavior is typically governed by the presence of ionizable functional groups within the polymer network. For example, hydrogels containing carboxylic acid groups (anionic) will remain in a collapsed state at low pH. As the pH increases, these groups ionize, leading to electrostatic repulsion between the polymer chains, which in turn causes the hydrogel to swell and release the drug. nih.gov
Natural and Synthetic Polymers in Hydrogel Formulation:
A variety of natural and synthetic polymers are used in the fabrication of hydrogels for 5-ASA delivery:
Natural Polymers: Chitosan, alginate, guar (B607891) gum, and hyaluronic acid are popular choices due to their biocompatibility and biodegradability. nih.govacs.org Guar gum, for instance, is not only pH-sensitive but also susceptible to degradation by microbial enzymes in the colon, providing a dual-trigger release mechanism. nih.gov
Synthetic Polymers: Poly(acrylic acid) (PAA), poly(methacrylic acid) (PMAA), and their derivatives are widely used due to their well-defined pH-responsive properties. tandfonline.comresearchgate.net
In Vivo Studies in Research Models:
The efficacy of these hydrogel systems is often evaluated in animal models of inflammatory bowel disease. For example, a study using a novel pH-sensitive hydrogel loaded with 5-ASA demonstrated its site-specific delivery to the colon and therapeutic efficacy in a mouse model of ulcerative colitis. tandfonline.com
Table 3: Polymers Used in Hydrogel Systems for 5-ASA Delivery
| Polymer Type | Examples | Key Properties for Drug Delivery |
|---|---|---|
| Natural | Chitosan, Alginate, Guar Gum, Hyaluronic Acid | Biocompatible, Biodegradable, pH-sensitive, Enzymatically degradable |
| Synthetic | Poly(acrylic acid), Poly(methacrylic acid) | Tunable pH-sensitivity, Well-defined properties |
Microparticulate and Nanoparticulate Systems for Investigational Delivery
Micro- and nanoparticulate systems represent a significant advancement in drug delivery technology, offering the potential for enhanced therapeutic efficacy through improved drug solubility, protection from degradation, and targeted delivery.
Microparticles:
Microparticles are drug-loaded particles with a diameter ranging from 1 to 1000 micrometers. For colonic delivery of 5-ASA, microparticles are often formulated using pH-sensitive polymers. These microparticles can be designed to have a wide distribution throughout the colon, potentially leading to a more uniform therapeutic effect compared to single-unit dosage forms.
Nanoparticles:
Nanoparticles, with a size range of 1 to 100 nanometers, offer several advantages over microparticles. Their small size can lead to increased surface area, potentially improving the dissolution rate of poorly soluble drugs like 5-ASA. Furthermore, nanoparticles may exhibit enhanced adhesion to the inflamed mucosal tissue, leading to prolonged drug retention at the site of action.
A study focused on the preparation of 5-ASA loaded Eudragit® S100 nanoparticles using a solution-enhanced dispersion by supercritical fluids (SEDS) technique. mdpi.com The results indicated that this method could produce spherical nanoparticles with a narrow size distribution, with the 5-ASA being embedded in an amorphous state, which can enhance its solubility. mdpi.com
Materials and Fabrication Techniques:
A variety of biodegradable and biocompatible polymers are used to fabricate these particulate systems, including:
Polylactic-co-glycolic acid (PLGA): A widely used polymer due to its biodegradability and established safety profile.
Eudragit® polymers: As mentioned earlier, these are used to impart pH-sensitivity to the particles. mdpi.com
Various techniques are employed for the preparation of micro- and nanoparticles, such as:
Emulsion solvent evaporation: A common method for preparing PLGA-based particles.
Spray drying: A scalable technique suitable for producing microparticles.
Supercritical fluid technology: An environmentally friendly method that can be used to produce particles with controlled size and morphology. mdpi.com
The development of these particulate systems is a dynamic area of research, with ongoing efforts to optimize particle size, surface properties, and drug loading to achieve more effective and targeted delivery of 5-ASA.
Table 4: Comparison of Microparticulate and Nanoparticulate Systems
| Feature | Microparticles | Nanoparticles |
|---|---|---|
| Size Range | 1 - 1000 µm | 1 - 100 nm |
| Surface Area to Volume Ratio | Lower | Higher |
| Potential Advantages | Wide colonic distribution | Enhanced solubility, Mucoadhesion |
| Common Polymers | PLGA, Eudragit® | PLGA, Eudragit® |
Mucoadhesive Formulations for Enhanced Retention in Preclinical Gastrointestinal Models
One of the challenges in colonic drug delivery is the relatively short transit time, which can limit the duration of drug action. Mucoadhesive formulations are designed to overcome this limitation by adhering to the mucus layer lining the GI tract, thereby increasing the residence time of the dosage form at the site of absorption or action.
Mechanism of Mucoadhesion:
Mucoadhesion is a complex process involving several stages:
Wetting and Swelling: The mucoadhesive polymer hydrates and swells upon contact with the mucus layer.
Interpenetration: The polymer chains interpenetrate with the mucin glycoproteins of the mucus layer.
Bonding: Various types of bonds, including hydrogen bonds, van der Waals forces, and ionic interactions, form between the polymer and the mucus.
Mucoadhesive Polymers:
A range of polymers with mucoadhesive properties are being investigated for the delivery of 5-ASA. These include:
Chitosan: A cationic polysaccharide that exhibits strong mucoadhesive properties due to the electrostatic interaction between its positively charged amino groups and the negatively charged sialic acid residues in mucin.
Carbopol® (Polyacrylic acid): A synthetic polymer with a high density of carboxylic acid groups, which can form strong hydrogen bonds with the mucus layer.
Alginate and Hyaluronic Acid: Anionic polysaccharides that also exhibit mucoadhesive properties. acs.org
Formulation Strategies:
Mucoadhesive polymers can be incorporated into various dosage forms, including tablets, microparticles, and nanoparticles. By combining mucoadhesion with other controlled-release strategies, such as pH-sensitivity, it is possible to develop highly sophisticated delivery systems that provide both targeted release and prolonged retention of 5-ASA at the site of inflammation.
Preclinical evaluation of these formulations in animal models is crucial to assess their mucoadhesive strength and retention time in the GI tract. These studies provide valuable insights into the potential of mucoadhesive systems to enhance the therapeutic efficacy of 5-ASA.
Matrix Pellets and Other Advanced Formulation Methodologies for Research
In addition to the systems described above, researchers are continually exploring other advanced formulation methodologies to optimize the delivery of 5-ASA.
Matrix Pellets:
Matrix pellets are a type of multiple-unit dosage form where the drug is uniformly dispersed within a polymer matrix. This approach offers several advantages over single-unit tablets, including:
More predictable gastric emptying: Pellets are less susceptible to the "all-or-none" effect of gastric emptying often seen with single-unit dosage forms.
Wider distribution: Pellets can spread over a larger area of the GI tract, leading to more uniform drug absorption and potentially reduced local irritation.
The release of 5-ASA from matrix pellets can be controlled by the properties of the matrix-forming polymer. Hydrophilic polymers, such as hydroxypropyl methylcellulose (B11928114) (HPMC), can be used to create a gel layer upon hydration, which controls the diffusion of the drug. Alternatively, insoluble polymers, like ethylcellulose, can form an inert matrix from which the drug is slowly leached out.
A study aimed to optimize a combination of time- and pH-dependent polymers (Eudragit® S, Eudragit® L, and ethylcellulose) as a coating for 5-ASA matrix pellets. nih.gov The optimized formulation demonstrated superior anti-inflammatory activity in a rat model of ulcerative colitis compared to a commercial preparation. nih.gov
Hot-Melt Extrusion (HME):
HME is a solvent-free process that involves mixing a drug with a thermoplastic polymer at an elevated temperature and forcing the mixture through a die to create a product of uniform shape and density. This technique is particularly useful for producing amorphous solid dispersions of poorly soluble drugs like 5-ASA, which can significantly enhance their dissolution rate and bioavailability. mdpi.com The resulting extrudate can be further processed into various dosage forms, including tablets and pellets.
Supercritical Fluid Technology:
As mentioned in the context of nanoparticles, supercritical fluid technology offers a clean and efficient method for producing drug particles with controlled characteristics. mdpi.com This technology can be used to create solvent-free formulations and to embed the drug within a polymer matrix, providing another avenue for developing advanced delivery systems for 5-ASA.
These advanced formulation methodologies, often used in combination, are at the forefront of pharmaceutical research, aiming to create the next generation of 5-ASA delivery systems with enhanced efficacy and patient compliance.
Interactions with Biological Systems and Other Compounds in Research Contexts
Microbiota Modulation by 5-Aminosalicylic Acid in Experimental Models
In experimental models, 5-Aminosalicylic acid has demonstrated a significant capacity to modulate the composition and structure of the gut microbiota, an action that appears intrinsically linked to its mechanism of ameliorating colitis. Studies using dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis mouse models have revealed that the protective effects of 5-ASA are dependent on the presence of gut microbiota; the compound failed to prevent colitis in mice whose microbiota had been depleted nih.gov.
Research has shown that 5-ASA can reshape the disordered gut microbiota community structure that characterizes experimental colitis. nih.gov Specifically, its administration has been associated with an increase in the abundance of beneficial bacteria such as Bifidobacterium, Lachnoclostridium, and Anaerotruncus. nih.gov Conversely, it has been observed to reduce the levels of potentially pathogenic bacteria, including Alloprevotella and Desulfovibrio. nih.gov Another study in a rat model of ulcerative colitis (UC) noted that the condition was associated with a significant rise in E. coli and Fusobacterium spp. and a decrease in Bifidobacteria spp, which 5-ASA treatment helped to ameliorate. nih.gov
Furthermore, high concentrations of 5-ASA in the colonic mucosa have been positively correlated with increased bacterial diversity and a microbial profile considered favorable in ulcerative colitis. ntnu.no This includes a reduced abundance of Proteobacteria and an increased presence of beneficial taxa like Faecalibacterium. ntnu.no These findings underscore that 5-ASA's interaction with the gut microbiome is a critical component of its activity in experimental colitis models, helping to amend the dysbiosis associated with the condition. nih.govntnu.no
Table 1: Effects of 5-Aminosalicylic Acid on Gut Microbiota in a DSS-Induced Colitis Mouse Model
This table summarizes the observed changes in bacterial abundance following 5-ASA administration in an experimental colitis model.
| Bacterial Genus | Observed Change in Abundance | Source |
| Bifidobacterium | Increased | nih.gov |
| Lachnoclostridium | Increased | nih.gov |
| Anaerotruncus | Increased | nih.gov |
| Alloprevotella | Reduced | nih.gov |
| Desulfovibrio | Reduced | nih.gov |
| Faecalibacterium | Increased | ntnu.no |
| Proteobacteria | Reduced | ntnu.no |
Co-administration Studies with Other Research Compounds (e.g., Berberine) in Animal Models
The therapeutic effects of 5-Aminosalicylic acid have been investigated in combination with other research compounds in animal models to explore potential synergistic activities. A notable example is the co-administration of 5-ASA with berberine (B55584), an alkaloid isolated from various plants, in mouse models of DSS-induced chronic colitis. plos.orgnih.gov
In these studies, a combination of 5-ASA (at a subclinical dose of 200 mg/kg/day) and berberine (20 mg/kg/day) was found to be more potent than 5-ASA alone in mitigating the severity of colitis. plos.orgnih.gov This enhanced effect was observed across several parameters, including a more significant reduction in disease activity, colon shortening, and histological damage to the colon. plos.orgnih.gov The combination therapy also more effectively reversed the upregulation of the messenger RNA (mRNA) for colonic tumor necrosis factor-alpha (TNF-α) and suppressed the phosphorylation of NFκB and JAK2, key proteins in inflammatory signaling pathways. plos.orgnih.gov
Moreover, the addition of berberine to 5-ASA therapy led to a more pronounced inhibition of TNF-α secretion from lymphocytes in the DSS-treated mice compared to treatment with 5-ASA by itself. plos.orgnih.gov Despite the enhanced efficacy, the combination did not appear to cause extra drug accumulation or toxicity in major organs such as the lung, liver, and brain. plos.orgnih.gov However, a separate pre-clinical toxicity study of the combination noted a slight toxic effect on the spleen, which was attributed to berberine. nih.gov
Table 2: Summary of Findings from Co-administration of 5-ASA and Berberine in a DSS-Induced Colitis Mouse Model
This table outlines the comparative outcomes of 5-ASA monotherapy versus co-administration with Berberine in an experimental setting.
| Outcome Measure | 5-ASA Alone | 5-ASA + Berberine | Source |
| Amelioration of Disease Severity | Partial | More Potent | plos.orgnih.gov |
| Reversal of Colon Shortening | Partial, but significant | Significant Effect | plos.orgnih.gov |
| Reduction in Histological Injury Score | Tendency to decrease | More Significant Decrease | nih.gov |
| Reversal of Colonic TNF-α mRNA Upregulation | Partial | More Pronounced | plos.orgnih.gov |
| Inhibition of Lymphocyte TNF-α Secretion | Partial | More Significant | plos.orgnih.gov |
Investigation of Drug-Excipient Compatibility in Research Formulations
The chemical stability of 5-Aminosalicylic acid in the presence of various pharmaceutical excipients is a critical consideration in the development of research and clinical formulations. Compatibility studies are essential to ensure that the active compound does not degrade or react with inactive ingredients, which could compromise its efficacy and generate potentially harmful impurities.
One such investigation focused on the interaction between 5-ASA and citric acid in an experimental enema preparation. researchgate.net This study identified a significant incompatibility, where 5-ASA reacted with the citric acid excipient during storage. researchgate.net The reaction led to the formation of three distinct isobaric impurities: an ester and an amide with non-symmetrically substituted citric acid moieties, and a symmetrical amide. researchgate.net
The extent of this degradation was quantified under accelerated and long-term storage conditions. After storing the formulation for one week at an elevated temperature of 70°C, approximately 5% of the initial 5-ASA content was transformed into these reaction products. researchgate.net Long-term storage for 32 months at room temperature resulted in a more substantial loss, with approximately 10% of the original amount of 5-ASA being degraded. researchgate.net In this long-term scenario, the ester formed between 5-ASA and citric acid was identified as the primary reaction product. researchgate.net These findings highlight the potential for significant drug-excipient interactions in liquid formulations containing 5-ASA, emphasizing the need for careful excipient selection in formulation development. researchgate.net
Table 3: Degradation of 5-Aminosalicylic Acid in an Enema with Citric Acid Excipient
This table details the percentage of 5-ASA degradation and the impurities formed under different storage conditions.
| Storage Condition | Duration | % 5-ASA Transformed | Main Reaction Products Identified | Source |
| 70°C | 1 Week | ~5% | Ester and amide impurities | researchgate.net |
| Room Temperature | 32 Months | ~10% | Ester (as main product) | researchgate.net |
Future Research Directions and Emerging Areas in 5 Aminosalicylic Acid Hydrochloride Studies
Elucidation of Remaining Unknown Mechanistic Pathways
The exact mechanisms by which 5-aminosalicylic acid hydrochloride exerts its therapeutic effects are still not entirely understood, although several pathways have been identified. nih.gov It is widely believed that 5-ASA acts locally on the intestinal mucosa. nih.govnih.govnih.gov
A key area of future investigation is its interaction with peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a significant role in regulating inflammation, cell growth, and metabolism. nih.govnih.gov While it's known that 5-ASA activates PPAR-γ, the complete downstream signaling cascade is yet to be fully elucidated. nih.govnih.gov Genetically engineered mice lacking PPAR-γ have shown increased susceptibility to colonic inflammation, and in these models, 5-ASA is ineffective, highlighting the importance of this pathway. nih.gov
Another promising research avenue is the influence of 5-ASA on cellular metabolism, particularly within the colonic epithelium. nih.gov Furthermore, the interaction between 5-ASA and the gut microbiome is a burgeoning field. Recent studies have identified specific gut microbial enzymes, such as acetyltransferases, that can metabolize 5-ASA into its inactive form, N-acetyl-5-ASA, potentially diminishing its clinical efficacy. nih.govnih.gov Understanding these microbial interactions could lead to strategies to enhance treatment effectiveness. nih.govnih.gov
Development of Novel Research Probes and Tool Compounds
To precisely identify the molecular targets of this compound, the development of advanced research probes and tool compounds is crucial. These tools can help pinpoint the direct binding partners of 5-ASA within the complex cellular environment. For example, the creation of prodrugs, like the 5-ASA-alanine (5-ASA-ALA) conjugate, is being explored to enhance colon-specific delivery and reduce systemic absorption. nih.gov
Additionally, innovative nanoformulations are being designed to improve the delivery and efficacy of 5-ASA. nih.gov These include polymeric prodrug nanoformulations that allow for sustained release of 5-ASA in the colon. nih.gov Such advancements aim to overcome limitations of conventional treatments, such as insufficient colonic retention and rapid systemic clearance. nih.gov
Advanced In Vitro and In Vivo Model Development
Progress in understanding this compound relies on the use of sophisticated research models. In vitro models, such as the Caco-2 cell monolayer, are used to assess the permeability and transport of 5-ASA and its derivatives across the intestinal barrier. nih.govfrontiersin.org
In vivo animal models, particularly chemically-induced colitis in rats, are instrumental for evaluating the efficacy of new 5-ASA formulations. nih.govnih.govresearchgate.net These models allow researchers to compare the anti-inflammatory effects of novel delivery systems against conventional 5-ASA and its prodrugs, like sulfasalazine (B1682708). nih.govnih.govresearchgate.net Furthermore, genetically engineered mouse models are critical for dissecting the roles of specific molecular targets, such as PPAR-γ, in mediating the effects of 5-ASA. nih.govnih.gov The development of more complex models that can better mimic the human gut environment, including the microbiome, will be essential for future research.
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics)
The application of "omics" technologies is poised to provide a systems-level understanding of this compound's effects. These technologies offer a comprehensive view of the molecular changes induced by 5-ASA treatment.
Table 1: Application of Omics Technologies in 5-ASA Research
| Omics Technology | Research Focus | Key Findings and Potential Insights |
| Genomics | Identifying genetic biomarkers that predict patient response and adverse events to 5-ASA. | Genome-wide association studies (GWAS) have identified novel genetic loci, such as those near the WSB2 gene, associated with an increased risk of adverse events. nih.gov This could lead to personalized medicine approaches. |
| Proteomics | Characterizing changes in protein expression in response to 5-ASA. | Identifying the protein targets of 5-ASA and its metabolites can reveal new mechanistic details. For instance, understanding how N-acetyl-5-ASA interacts with PPAR-gamma at the protein level is a key area of interest. youtube.com |
| Metabolomics | Analyzing the metabolic profiles of patients and the gut microbiota in response to 5-ASA. | Untargeted metabolomics has been used to identify fecal metabolite markers that can predict the therapeutic efficacy of 5-ASA in ulcerative colitis patients. bmj.com This can help in identifying responders from non-responders early in the treatment. |
A multi-omics approach, combining data from genomics, proteomics, and metabolomics, will be crucial for building comprehensive models of 5-ASA's action and for identifying personalized treatment strategies. nih.gov
Exploration of New Therapeutic Hypotheses in Preclinical Disease Models
While this compound is primarily used for IBD, its anti-inflammatory and other properties suggest it may be beneficial for other conditions. nih.gov One of the most studied alternative applications is in the chemoprevention of colorectal cancer (CRC), particularly in patients with ulcerative colitis who are at a higher risk. nih.gov Preclinical studies have shown that 5-ASA possesses antineoplastic properties by reducing inflammation and oxidative stress, and inhibiting cancer cell proliferation. nih.gov
There is also emerging interest in the potential neuroprotective effects of 5-ASA. Given the established link between gut inflammation and neurological disorders (the gut-brain axis), researchers are exploring whether modulating gut inflammation with 5-ASA could have therapeutic benefits in preclinical models of neurodegenerative diseases. Additionally, the synergistic effects of 5-ASA with other compounds, such as the histone deacetylase inhibitor vorinostat (B1683920) (SAHA), are being investigated in preclinical colitis models, which could open up new combination therapy strategies. frontiersin.org
Q & A
Q. What are the optimal synthetic routes for 5-aminosalicylic acid hydrochloride, and how can yield be improved?
A "one-pot" synthesis strategy starting from 2-chlorobenzoic acid has been optimized. Nitration with mixed sulfuric/nitric acids (6:1 ratio) produces 5-nitrosalicylic acid, followed by nucleophilic substitution with NaOH and reduction using Fe/Zn powder and HCl. This method achieves a total yield of 61%, with intermediates and products characterized via IR, HNMR, and MS . Key parameters include reaction temperature (controlled to avoid decomposition) and stoichiometric ratios of reducing agents.
Q. How can this compound be quantified in pharmaceutical formulations?
A spectrophotometric method involves oxidative coupling with ammonium cerium (IV) sulfate in acidic media, forming a green product (λmax = 598 nm). The method adheres to Beer’s law (2–28 μg/mL range) with a molar absorptivity of 1.96×10 L/mol·cm. Parameters such as oxidation time (15 min), reagent concentrations (1×10 M coupling agent), and temperature are critical. Validation includes recovery rates (99.88–100.34%) and RSD ≤1.27% .
Q. What are the primary molecular targets of this compound?
The compound is a specific PPARγ agonist (EC values in nanomolar ranges) and inhibits p21-activated kinase 1 (PAK1) and NF-κB signaling. These mechanisms underlie its anti-inflammatory effects, particularly in intestinal mucosa .
Advanced Research Questions
Q. How does isotopic labeling (e.g., deuterated forms) enhance pharmacokinetic studies of this compound?
Deuterated analogs (e.g., 5-Aminosalicylic Acid-D3 hydrochloride) are used in tracer studies to monitor metabolic stability and bioavailability. These analogs retain PPARγ agonist activity while enabling precise tracking via mass spectrometry or NMR, critical for elucidating degradation pathways .
Q. What experimental strategies resolve contradictions in reported optimal conditions for analytical methods?
Discrepancies in oxidation duration or reagent ratios (e.g., Ce concentration) require systematic parameter screening. For example, sequential addition protocols (PRO → Ox → R → A) maximize absorption stability, as shown in factorial design experiments . Cross-validation using HPLC or LC-MS is recommended to confirm spectrophotometric data .
Q. How does this compound modulate PPARγ-dependent anti-inflammatory pathways?
Mechanistic studies involve transactivation assays (e.g., luciferase reporter systems) to quantify PPARγ activation. Co-treatment with antagonists (e.g., GW9662) or siRNA knockdown confirms specificity. Downstream effects on NF-κB (e.g., reduced IL-8 secretion) are assessed via ELISA or qPCR .
Q. What are the challenges in correlating mucosal drug concentration with clinical efficacy?
Studies use colon-specific delivery systems (e.g., pH-dependent capsules) and measure mucosal concentrations via biopsy sampling. Confounding factors include interpatient variability in gut microbiota (which metabolizes the drug) and compliance. Meta-analyses of dose-response trials are essential to establish thresholds .
Methodological Tables
Q. Table 1. Key Parameters for Spectrophotometric Quantification
| Parameter | Optimal Value | Impact on Sensitivity |
|---|---|---|
| Oxidation time | 15 min | Ensures complete reaction |
| [Ce] | 2×10 M | Maximizes product yield |
| Coupling reagent ratio | 1:1 (PRO:5-ASA) | Avoids reagent excess |
| Wavelength | 598 nm | Minimizes background noise |
| Source: |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
